Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate
Overview
Description
Vicagrel is a novel antiplatelet prodrug designed to overcome the residual high platelet reactivity of clopidogrel induced by inactive metabolism and cytochrome P450 2C19 polymorphisms. It provides favorable antiplatelet inhibition in healthy volunteers and is undergoing clinical trials for the treatment of acute coronary syndromes .
Preparation Methods
Vicagrel is synthesized based on the preparation of methyl (2S)-2-(2-oxy-7,7a-dihydrothieno[3,2-c]pyridine-5(2H,4H,6H)-yl)-2-(2-chlorophenyl)acetate. The synthetic route involves the reaction of a racemic compound of formula II with a compound of formula III or a salt thereof in the presence of a base to provide a racemic compound of formula IV. The base used can be potassium carbonate, sodium carbonate, potassium hydrogencarbonate, sodium hydrogencarbonate, triethylamine, diisopropylethylamine, or 1,8-diazacyclo[5,4,0]undec-7-ene .
Chemical Reactions Analysis
Vicagrel undergoes various chemical reactions, including hydrolysis and oxidation. The most important metabolic spot of vicagrel is on the thiophene ring. In plasma pretreated with a derivatization reagent, M9-2, a methylated metabolite after thiophene ring opening, is the predominant drug-related component. M4, a mono-oxidation metabolite upon ring-opening, is the most abundant metabolite in urine, followed by M3-1. In feces, M21 is the major metabolite .
Scientific Research Applications
Vicagrel is primarily used in the field of medicine, particularly for its antiplatelet effects. It is designed to inhibit platelet activation and aggregation, making it useful in the treatment of acute coronary syndromes and other cardiovascular diseases. Studies have shown that vicagrel exhibits a favorable safety profile and excellent antiplatelet activity. It is less influenced by cytochrome P450 2C19 metabolic phenotypes and carboxylesterase 1 and 2 genetic polymorphisms compared to clopidogrel .
Mechanism of Action
Vicagrel is an irreversible P2Y12 receptor inhibitor. It is hydrolyzed to its active metabolite, which inhibits the P2Y12 receptor on the platelet surface. This prevents adenosine diphosphate-mediated activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation. The mechanism of action addresses the concern of “clopidogrel resistance” by utilizing the same active metabolite as clopidogrel .
Comparison with Similar Compounds
Vicagrel is similar to clopidogrel and prasugrel, which are also thienopyridine antiplatelet agents. vicagrel has certain advantages over clopidogrel, such as being less affected by cytochrome P450 2C19 polymorphisms and having a more rapid and direct hydrolysis to its active metabolite via carboxylesterases. This makes vicagrel a potentially more effective option for patients with cardiovascular diseases who exhibit clopidogrel resistance .
Similar Compounds::- Clopidogrel
- Prasugrel
- Ticagrelor
Properties
IUPAC Name |
methyl (2S)-2-(2-acetyloxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c1-11(21)24-16-9-12-10-20(8-7-15(12)25-16)17(18(22)23-2)13-5-3-4-6-14(13)19/h3-6,9,17H,7-8,10H2,1-2H3/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHHCBSBCDGWND-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)[C@@H](C3=CC=CC=C3Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314081-53-2 | |
Record name | Vicagrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314081532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vicagrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16349 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VICAGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A63K3TN0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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